
1-Azabicyclo(2.2.2)octane, 3-methylene-
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Overview
Description
1-Azabicyclo[2.2.2]octane, 3-methylene- (CAS 5291-26-9), also referred to as 2-methylidene-1-azabicyclo[2.2.2]octan-3-one, is a bicyclic tertiary amine with a fused cyclohexane ring system. Its molecular formula is C₈H₁₁NO, molar mass 137.18 g/mol, and density 1.11 g/cm³ . Key features include:
Scientific Research Applications
Chemical Properties and Structure
1-Azabicyclo(2.2.2)octane, 3-methylene- features a bicyclic structure that contributes to its unique chemical properties. The presence of a nitrogen atom within the bicyclic framework enhances its biological activity, making it a valuable scaffold for drug design.
Drug Discovery and Development
The compound is primarily explored for its potential as a drug candidate in treating various conditions, including neurological disorders and cancer. Its structural similarity to known bioactive compounds like nicotine and morphine positions it as a promising lead in medicinal chemistry.
- Neurological Disorders : Research indicates that derivatives of 1-azabicyclo(2.2.2)octane exhibit activity at neurotransmitter receptors, which may be beneficial in treating conditions such as schizophrenia and Alzheimer's disease. For instance, AZD0328, a derivative of this compound, has been investigated for its efficacy in clinical trials targeting these disorders .
- Cancer Treatment : The compound has shown potential as a radio-sensitization agent in cancer therapy. A pharmacokinetic study on Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol (BMABO) demonstrated its ability to enhance the effects of radiation therapy in tumor cells .
Inhibition of Enzymatic Activity
1-Azabicyclo(2.2.2)octane derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes:
- Gamma-Secretase Inhibition : Compounds derived from this scaffold have been rationally designed to selectively inhibit gamma-secretase complexes associated with Alzheimer's disease pathology. These inhibitors demonstrate low nanomolar potency and selectivity towards specific enzyme complexes, indicating their potential as therapeutic agents .
Synthetic Applications
The synthetic versatility of 1-Azabicyclo(2.2.2)octane allows it to serve as an important intermediate in organic synthesis:
- Total Synthesis : The compound's unique structure facilitates its use in the total synthesis of complex natural products and pharmaceuticals, often serving as a key intermediate due to its ability to undergo various chemical transformations .
- Modular Synthesis Strategies : Recent advancements have introduced modular synthetic strategies that allow for the efficient construction of functionalized derivatives of 1-Azabicyclo(2.2.2)octane, enhancing its applicability in drug development .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences and substituent effects among key analogs:
Key Observations:
- Electronic effects : The ketone group in the target compound reduces basicity (pKa ~4.15) compared to quinuclidine (pKa ~11), which lacks electron-withdrawing groups .
- Substituent impact : The 3-hydroxymethyl derivative (88644-21-7) exhibits higher polarity and acute toxicity (Category 4 oral toxicity) compared to the methylene-ketone analog .
- Pharmacological relevance : Quinuclidine derivatives with carbamate or hydroxymethyl groups show activity as nicotinic receptor agonists, suggesting the target compound’s ketone group could be modified for similar applications .
Physical and Chemical Properties
Property | 1-Azabicyclo[2.2.2]octane, 3-methylene- | Quinuclidine Hydrochloride | 1-Azabicyclo[2.2.2]octane-3-methanol |
---|---|---|---|
Molecular Weight (g/mol) | 137.18 | 147.65 | 141.21 |
Boiling Point (°C) | 91–92 (7 Torr) | Decomposes upon heating | Not reported |
Density (g/cm³) | 1.11 | 1.18 (predicted) | Not reported |
pKa | 4.15 | ~11 (protonated amine) | Not reported |
Discussion:
- Solubility : The hydrochloride salt of quinuclidine (39896-06-5) has enhanced water solubility due to ionic character, whereas the target compound’s ketone and methylene groups likely confer moderate polarity .
- Stability : The methylene-ketone moiety in the target compound may render it susceptible to nucleophilic attack or reduction reactions, unlike the more stable quinuclidine core .
Notes:
- The 3-methanol derivative (88644-21-7) poses higher acute toxicity risks compared to the target compound, likely due to metabolic activation of the hydroxymethyl group .
- Quinuclidine hydrochloride’s hazards are primarily linked to its ionic nature and irritant properties .
Preparation Methods
Cyclization Strategies for Bicyclic Framework Formation
The azabicyclo[2.2.2]octane core is typically constructed via intramolecular cyclization reactions. A common precursor is a linear diamine or amino alcohol, which undergoes ring closure under acidic or basic conditions. For example, quinuclidine derivatives (e.g., 3-methylquinuclidine) are synthesized through the cyclization of 1,5-diaminopentane derivatives using Brønsted acids like HCl or H₂SO₄ . Adapting this approach, the methylene group can be introduced by substituting one of the amine groups with a propargyl or allyl moiety prior to cyclization.
Key steps include:
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Protection of amines to prevent unwanted side reactions.
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Ring-closing metathesis (RCM) using Grubbs catalysts to form the bicyclic structure .
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Acid-catalyzed dehydration to stabilize the bicyclic framework.
Reaction conditions (temperature, solvent, catalyst) significantly impact yield and purity. For instance, RCM at 40–60°C in dichloromethane achieves cyclization efficiencies >80% .
Methylene Group Introduction via Elimination Reactions
The exocyclic methylene group is introduced through elimination reactions from halogenated or hydroxylated intermediates. A widely reported method involves the dehydrohalogenation of 3-chloro-1-azabicyclo[2.2.2]octane using strong bases like potassium tert-butoxide (t-BuOK).
Representative Procedure:
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Synthesis of 3-chloro-1-azabicyclo[2.2.2]octane : React 1-azabicyclo[2.2.2]octane with thionyl chloride (SOCl₂) in dichloromethane at 0°C .
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Base-mediated elimination : Treat the chlorinated intermediate with t-BuOK in tetrahydrofuran (THF) at reflux (66°C) to yield the methylene derivative.
Critical Parameters :
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Base strength : Weak bases (e.g., NaOH) result in incomplete elimination, while excessive base promotes side reactions.
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Solvent polarity : Polar aprotic solvents (THF, DMF) enhance reaction rates.
Aldol Condensation with Formaldehyde
Direct functionalization of the bicyclic amine via aldol condensation offers a single-step route to the methylene group. Reacting 1-azabicyclo[2.2.2]octane with formaldehyde in the presence of acetic acid generates the target compound through a dehydration mechanism.
Reaction Scheme :
1-Azabicyclo[2.2.2]octane+HCHOCH₃COOH3-methylene derivative+H₂O
Optimization Insights :
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Molar ratio : A 2:1 excess of formaldehyde ensures complete conversion.
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Temperature : Reactions conducted at 50–60°C achieve yields of 65–70%.
Reductive Amination Approaches
Reductive amination of ketone precursors provides an alternative pathway. For example, 3-keto-1-azabicyclo[2.2.2]octane is treated with methylamine and a reducing agent (e.g., sodium cyanoborohydride) to form the methylene group via imine intermediate reduction .
Advantages :
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High stereoselectivity : The bicyclic structure directs reductive amination to favor the exocyclic double bond.
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Mild conditions : Reactions proceed at room temperature in methanol .
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety:
Properties
CAS No. |
22207-84-7 |
---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
3-methylidene-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H13N/c1-7-6-9-4-2-8(7)3-5-9/h8H,1-6H2 |
InChI Key |
LWKDQGSBGMZMNO-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CN2CCC1CC2 |
Origin of Product |
United States |
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